2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline

Vue d'ensemble

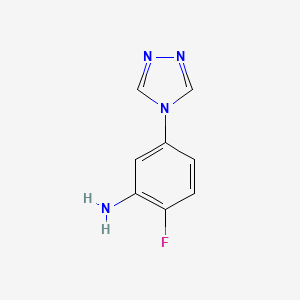

Description

2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline is a fluorinated aromatic amine with a triazole ring. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of both a fluorine atom and a triazole ring in its structure imparts distinctive chemical properties that can be exploited in different chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline typically involves the introduction of a fluorine atom and a triazole ring onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced onto an aniline ring. This can be followed by the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as:

- Halogenation of aniline derivatives to introduce the fluorine atom.

- Cyclization reactions to form the triazole ring.

- Purification processes to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Cyclization Reactions: Hydrazine derivatives and catalysts like copper or palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation reactions can produce quinone or nitro derivatives.

Applications De Recherche Scientifique

2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

Material Science: The compound can be used in the development of new materials with unique electronic and photophysical properties.

Biological Studies: It serves as a probe in biological assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and triazole ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoro-5-(1H-tetrazol-1-yl)aniline

- 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline

- 4-(1H-1,2,4-Triazol-1-yl)aniline

- 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline

Uniqueness

2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline is unique due to the presence of both a fluorine atom and a triazole ring, which imparts distinctive chemical properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the triazole ring can improve its binding affinity and selectivity towards biological targets. This combination makes it a valuable compound for various applications in medicinal chemistry and material science.

Activité Biologique

2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Structurally, it features a triazole ring, which is known for its diverse pharmacological properties, including antifungal and antibacterial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

- Molecular Formula : C₈H₇FN₄

- Molecular Weight : 178.17 g/mol

- Structure : The compound consists of an aniline moiety substituted with a fluorine atom and a triazole ring.

Antifungal Activity

The triazole scaffold is well-documented for its antifungal properties. Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant antifungal activity against various pathogens.

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1n | Candida albicans | 0.0156 μg/mL |

| 3 | C. albicans, C. parapsilosis, C. tropicalis | 0.00097–0.0156 μg/mL |

| 24 | P. piricola | Inhibitory rate 90–98% compared to azoxystrobin |

In a comparative study, compounds similar to this compound demonstrated enhanced antifungal activity relative to established antifungal agents such as fluconazole and voriconazole .

Antibacterial Activity

The antibacterial potential of triazole derivatives has also been explored extensively. For instance, certain hybrids of triazoles have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 28g | MRSA | 0.25–1 |

| Ciprofloxacin-Triazole Hybrid | Various Bacteria | 0.046–3.11 |

These compounds exhibited MIC values comparable to or lower than traditional antibiotics like vancomycin and ciprofloxacin, indicating their potential as alternative therapeutic agents .

The biological activity of this compound can be attributed to its ability to inhibit critical enzymes and pathways in microbial cells:

- Enzyme Inhibition : Triazole derivatives often target enzymes involved in fungal cell wall synthesis or bacterial DNA replication.

- Structure-Activity Relationship (SAR) : Variations in substituents on the triazole ring significantly influence the antimicrobial potency and selectivity of these compounds .

Study on Antifungal Efficacy

A study conducted by Lin et al. evaluated a series of triazole derivatives for their antifungal activity against various strains of fungi. The results indicated that the incorporation of the triazole moiety significantly enhanced the antifungal efficacy compared to non-triazole counterparts .

Study on Antibacterial Potency

In another investigation focusing on antibacterial properties, researchers synthesized clinafloxacin-triazole hybrids that demonstrated remarkable activity against MRSA strains with MIC values significantly lower than those of traditional antibiotics .

Propriétés

IUPAC Name |

2-fluoro-5-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-7-2-1-6(3-8(7)10)13-4-11-12-5-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXILGCWARVMDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651997 | |

| Record name | 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082766-13-9 | |

| Record name | Benzenamine, 2-fluoro-5-(4H-1,2,4-triazol-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082766-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.